

ChaC2 in Oncology: Technical Support & Experimental Guidance

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Compound of Interest

Compound Name: ChaC2

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the complex and often contradictory roles of Cation Transport Regulator Homolog 2 (**ChaC2**) in various cancers.

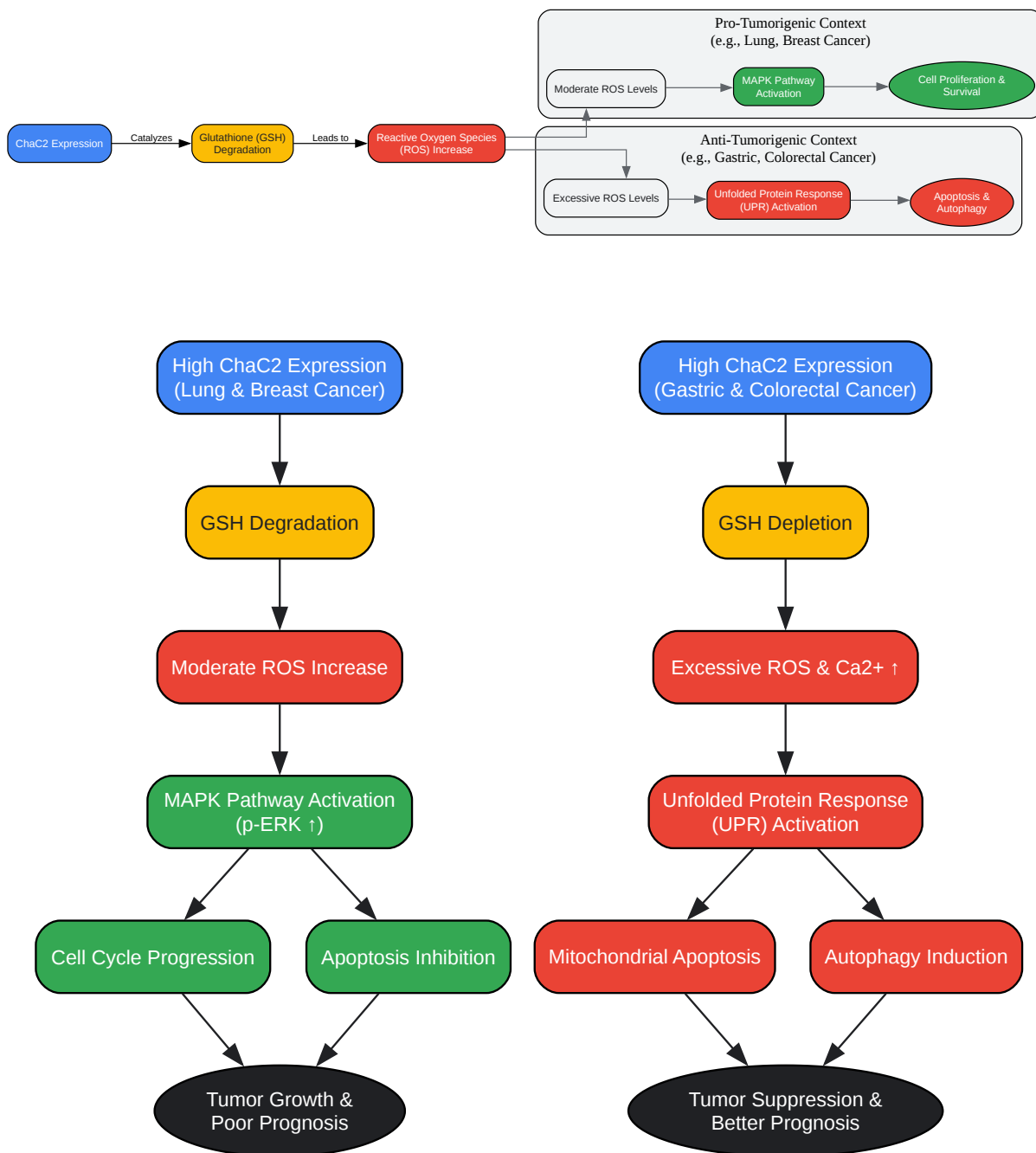
Frequently Asked Questions (FAQs)

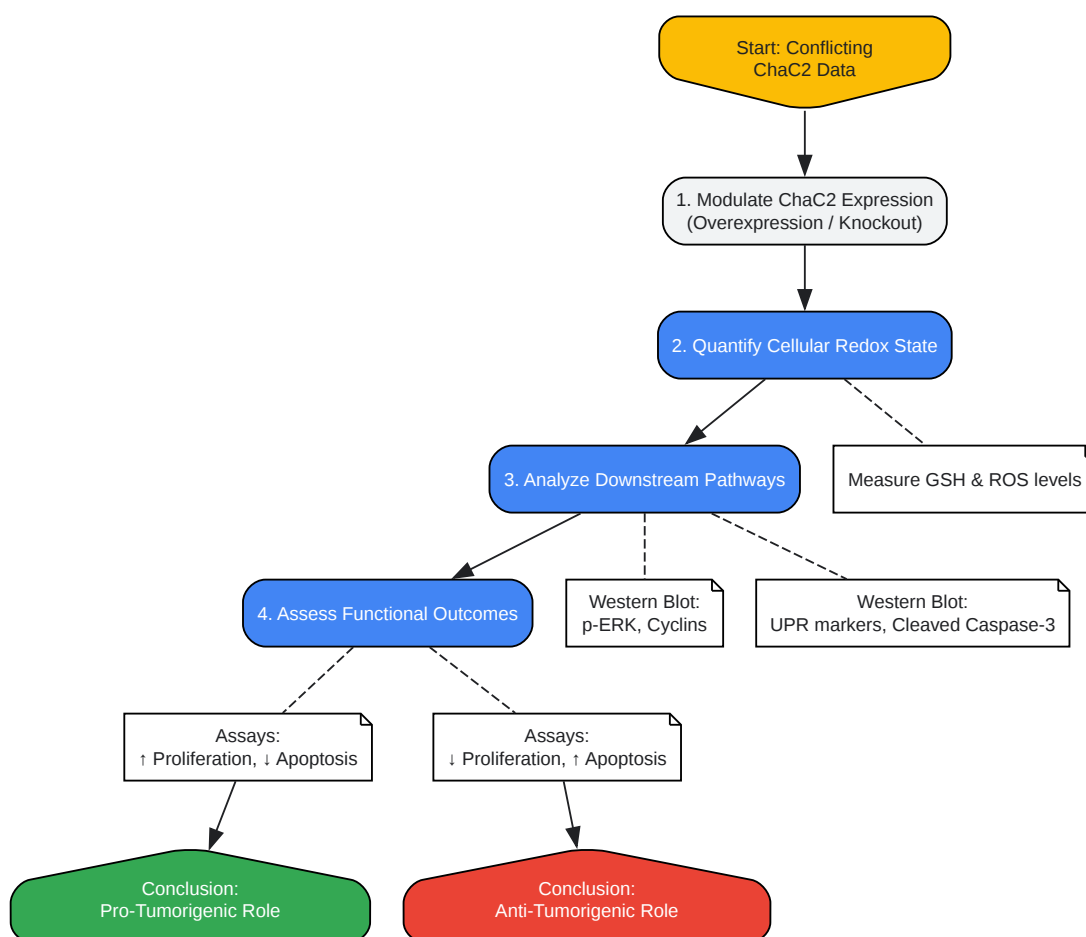
FAQ 1: What is the primary function of ChaC2 and why does it exhibit a dual role in cancer?

ChaC2 is a member of the CHAC family of enzymes that function as γ -glutamylcyclotransferases. Its primary role is to catalyze the degradation of glutathione (GSH), a key intracellular antioxidant.[1][2] This degradation of GSH leads to an increase in reactive oxygen species (ROS), which can have opposing effects on cancer cells depending on the context and the levels of oxidative stress induced.[3]

- **Pro-tumorigenic Role:** In some cancers, a moderate increase in ROS, prompted by **ChaC2**, can activate pro-survival and proliferative signaling pathways, such as the MAPK pathway. This controlled level of oxidative stress promotes tumor growth, proliferation, and survival.[3][4]
- **Anti-tumorigenic (Tumor Suppressor) Role:** In other cancers, high **ChaC2** expression leads to significant GSH depletion and excessive ROS accumulation. This severe oxidative stress triggers the Unfolded Protein Response (UPR), leading to mitochondrial apoptosis and autophagy, thereby suppressing tumor growth.[1][5][6]

This context-dependent outcome is the basis for **ChaC2**'s dual role in oncology.





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